2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine is a chemical compound with the molecular formula C12H10Cl2N2O2 It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a 3,4-dimethoxyphenyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with bases like potassium phosphate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-chloro-6-(3,4-dimethoxyphenyl)pyrimidine derivative .
Scientific Research Applications
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of the 3,4-dimethoxyphenyl group.
2,4-Dichloro-6-phenylpyrimidine: Contains a phenyl group at position 6 instead of the 3,4-dimethoxyphenyl group.
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
371171-21-0 |
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Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3 |
InChI Key |
CPSZRXXAPAXFEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)Cl)Cl)OC |
Origin of Product |
United States |
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